REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[CH:23]=[CH:22][C:8]2[N:9]=[C:10](COC3C=CC(Cl)=CC=3Cl)[O:11][C:7]=2[CH:6]=1)=[O:4].[Br-].[Al+3].[Br-].[Br-].O.Cl>CSC.ClCCl>[O:11]1[C:7]2[CH:6]=[C:5]([C:3]([OH:4])=[O:2])[CH:23]=[CH:22][C:8]=2[N:9]=[CH:10]1 |f:1.2.3.4|
|
Name
|
2-(2,4-dichloro-phenoxymethyl)-benzoxazole-6-carboxylic acid methyl ester
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CC2=C(N=C(O2)COC2=C(C=C(C=C2)Cl)Cl)C=C1
|
Name
|
|
Quantity
|
1.24 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Al+3].[Br-].[Br-]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CSC
|
Name
|
|
Quantity
|
58 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 2.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring at room temperature for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the mixture was partitioned between ethyl acetate and water
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4 anh)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel flash column chromatography (CH2Cl2:MeOH=4:1)
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C=NC2=C1C=C(C=C2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 61.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |